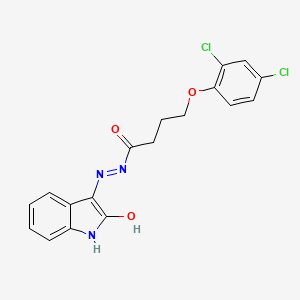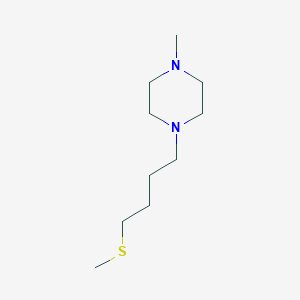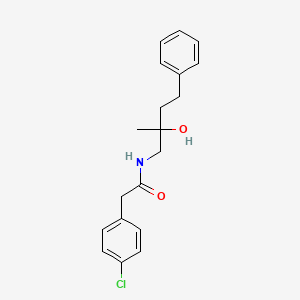
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, also known as Tramadol, is a synthetic opioid analgesic that is used to treat moderate to severe pain. It was first synthesized in 1962 by Grünenthal GmbH and was approved for medical use in 1977. Tramadol is a unique analgesic drug that has both opioid and non-opioid properties, making it an effective pain reliever with a lower risk of addiction and respiratory depression compared to other opioids.
科学的研究の応用
Synthesis and Characterization
One aspect of scientific research on compounds similar to 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves their synthesis and characterization. For instance, studies have detailed the synthesis processes of related compounds, highlighting the methods and steps involved in producing compounds with specific structural features. These processes often involve acetylation, esterification, and ester interchange steps, yielding compounds with precise functional groups and molecular structures. The characterization of these compounds involves spectroscopic techniques such as IR and MS spectroscopy, providing insights into the compounds' molecular fingerprints and structural confirmation (Z. Zhong-cheng & Shu Wan-yin, 2002).
Antibacterial Activity
Another area of interest is the investigation of antibacterial properties of compounds structurally similar to 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide. Research into such compounds has led to the synthesis and evaluation of derivatives with potential antibacterial activity against various bacteria strains. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how different substituents affect the compounds' antibacterial efficacy. These studies provide valuable insights into designing new compounds with enhanced antibacterial properties (N. Desai, M. Shah, A. Bhavsar, & A. Saxena, 2008).
Antiviral and Antiapoptotic Effects
Compounds with a similar structure to 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide have also been studied for their antiviral and antiapoptotic effects. Notably, novel derivatives have been synthesized and evaluated for their therapeutic efficacy against viral diseases such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, indicating their potential as therapeutic agents. Such research highlights the possibility of developing new drugs based on structural analogs of 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide for treating viral infections (Joydeep Ghosh et al., 2008).
Environmental Applications
Research on related compounds extends into environmental applications, such as the study of photocatalytic oxidation processes. These studies investigate how certain compounds can be utilized in environmental remediation, particularly in the degradation of pollutants. The photocatalytic activity of compounds can lead to the breakdown of hazardous substances, offering a method for cleaning contaminated water or soil. Such research provides a foundation for utilizing chemically similar compounds in environmental protection and pollution control efforts (Walter Z. Tang & C. Huang, 1995).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-16-7-9-17(20)10-8-16/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGOWZDUGBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



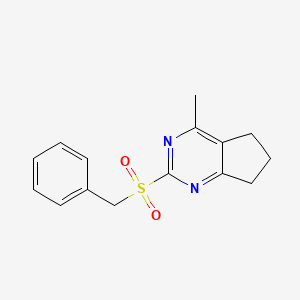

![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)
![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)
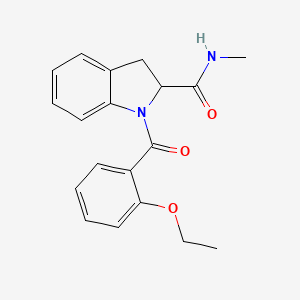

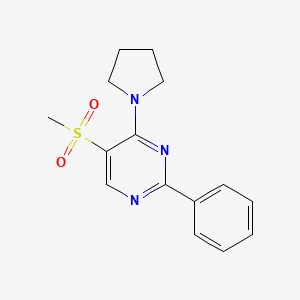
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)

